[6-(4-Bromophenoxy)pyridin-3-yl]methanamine
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Overview
Description
[6-(4-Bromophenoxy)pyridin-3-yl]methanamine is an organic compound with the molecular formula C₁₂H₁₁BrN₂O and a molecular weight of 279.13 g/mol . This compound features a pyridine ring substituted with a bromophenoxy group and a methanamine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Bromophenoxy)pyridin-3-yl]methanamine typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling with Pyridine: The 4-bromophenol is then reacted with 3-chloropyridine in the presence of a base like potassium carbonate to form 6-(4-bromophenoxy)pyridine.
Industrial Production Methods
Industrial production methods for this compound generally follow the same synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[6-(4-Bromophenoxy)pyridin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[6-(4-Bromophenoxy)pyridin-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [6-(4-Bromophenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
[6-(4-Chlorophenoxy)pyridin-3-yl]methanamine: Similar structure but with a chlorine atom instead of bromine.
[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine: Similar structure but with a fluorine atom instead of bromine.
[6-(4-Methylphenoxy)pyridin-3-yl]methanamine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in [6-(4-Bromophenoxy)pyridin-3-yl]methanamine imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
[6-(4-bromophenoxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H11BrN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H,7,14H2 |
InChI Key |
WALKBEVPFLFCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)CN)Br |
Origin of Product |
United States |
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